

# Meticrane: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Meticrane**, a compound identified by the CAS number 1084-65-7, is a diuretic agent that has recently garnered attention for its potential anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of **Meticrane**, with detailed methodologies for key analytical techniques. The information presented herein is intended to support researchers and drug development professionals in their work with this compound.

# **Chemical Properties**

**Meticrane**, with the IUPAC name 6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide, possesses the molecular formula  $C_{10}H_{13}NO_4S_2$  and a molecular weight of 275.34 g/mol .[1]



| Property          | Value                                                                | Reference |
|-------------------|----------------------------------------------------------------------|-----------|
| IUPAC Name        | 6-methyl-1,1-dioxo-3,4-<br>dihydro-2H-thiochromene-7-<br>sulfonamide | [4]       |
| CAS Number        | 1084-65-7                                                            | [1]       |
| Molecular Formula | C10H13NO4S2                                                          | [1]       |
| Molecular Weight  | 275.34 g/mol                                                         | [1]       |
| Canonical SMILES  | CC1=CC2=C(C=C1S(=O)<br>(=O)N)S(=O)(=O)CCC2                           | [4]       |

# **Synthesis of Meticrane**

While a specific, detailed synthesis protocol for **Meticrane** is not readily available in the public domain, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles for the synthesis of related sulfonamide compounds. The following proposed synthesis starts from commercially available reagents.

# **Proposed Synthetic Pathway**





Click to download full resolution via product page

Caption: Proposed synthetic pathways for Meticrane.



### **Experimental Protocol (Proposed)**

Step 1: Friedel-Crafts Acylation to form 1-(p-tolyl)-3-chloropropan-1-one

- To a stirred suspension of anhydrous aluminum chloride in dry toluene at 0°C, add 3chloropropionyl chloride dropwise.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
- Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography.

Step 2: Cyclization to form 6-Methylthiochroman-4-one

- Dissolve 1-(p-tolyl)-3-chloropropan-1-one in ethanol.
- Add a solution of sodium sulfide nonahydrate in water to the ethanolic solution.
- · Reflux the mixture for several hours.
- After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

Step 3: Oxidation to form 6-Methyl-1,1-dioxothiochroman-4-one

- Dissolve 6-methylthiochroman-4-one in glacial acetic acid.
- Add hydrogen peroxide (30% solution) dropwise at a controlled temperature.



- Stir the reaction mixture at room temperature overnight.
- Pour the mixture into ice water to precipitate the product.
- Filter the solid, wash with water, and dry.

#### Step 4: Chlorosulfonation

- Add 6-methyl-1,1-dioxothiochroman-4-one portion-wise to an excess of chlorosulfonic acid at 0°C.
- Stir the mixture at room temperature for several hours.
- Carefully pour the reaction mixture onto crushed ice.
- Filter the precipitated sulfonyl chloride, wash with cold water, and dry under vacuum.

#### Step 5: Amination to form Meticrane

- Add the sulfonyl chloride from the previous step to a cooled, concentrated solution of aqueous ammonia.
- Stir the mixture vigorously for a few hours.
- Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure Meticrane.

### **Characterization Methods**

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of **Meticrane**.

# **High-Performance Liquid Chromatography (HPLC)**

A reverse-phase HPLC method is suitable for the analysis of Meticrane.[1][5]



| Parameter    | Condition                                                                                                               |
|--------------|-------------------------------------------------------------------------------------------------------------------------|
| Column       | Newcrom R1 or equivalent C18 column                                                                                     |
| Mobile Phase | Acetonitrile and water with phosphoric acid. For MS-compatible methods, replace phosphoric acid with formic acid.[1][5] |
| Detection    | UV, wavelength to be determined based on UV-<br>Vis spectrum                                                            |
| Flow Rate    | To be optimized for column dimensions                                                                                   |
| Temperature  | Ambient                                                                                                                 |

#### Experimental Protocol:

- Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio, and acidify with phosphoric or formic acid.
- Prepare a standard stock solution of Meticrane in a suitable solvent (e.g., acetonitrile or methanol).
- Prepare working standard solutions by diluting the stock solution.
- Inject the standard and sample solutions into the HPLC system.
- Analyze the resulting chromatograms for retention time and peak area to determine the purity and concentration of Meticrane.

## **Mass Spectrometry (MS)**

Mass spectrometry can be used to confirm the molecular weight of **Meticrane**.

| Parameter               | Value             |
|-------------------------|-------------------|
| Molecular Ion [M]+      | m/z 275.0286      |
| Major Fragments (GC-MS) | m/z 194, 129, 115 |



#### Experimental Protocol:

- Dissolve a small amount of Meticrane in a suitable solvent.
- Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with HPLC).
- Acquire the mass spectrum in the appropriate mode (e.g., positive or negative ionization).
- Analyze the spectrum for the molecular ion peak and characteristic fragmentation patterns.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are crucial for elucidating the chemical structure of **Meticrane**. The expected chemical shifts can be predicted based on the structure.

#### Predicted <sup>1</sup>H NMR Chemical Shifts:

- Aromatic protons: δ 7.0-8.0 ppm
- -CH<sub>2</sub>- groups of the thiochromane ring: δ 2.5-3.5 ppm
- Methyl group proton: δ 2.0-2.5 ppm
- Sulfonamide protons (-NH<sub>2</sub>): δ 7.0-7.5 ppm (broad singlet, D<sub>2</sub>O exchangeable)

#### Predicted <sup>13</sup>C NMR Chemical Shifts:

Aromatic carbons: δ 120-150 ppm

• -CH<sub>2</sub>- carbons: δ 20-50 ppm

Methyl carbon: δ 15-25 ppm

#### Experimental Protocol:

- Dissolve the **Meticrane** sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra using a high-field NMR spectrometer.



 Process and analyze the spectra to assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule.

### Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in the **Meticrane** molecule.

#### **Expected IR Absorption Bands:**

- N-H stretching (sulfonamide): ~3300-3400 cm<sup>-1</sup>
- C-H stretching (aromatic and aliphatic): ~2850-3100 cm<sup>-1</sup>
- S=O stretching (sulfone and sulfonamide): ~1300-1350 cm<sup>-1</sup> and ~1150-1180 cm<sup>-1</sup>
- C=C stretching (aromatic): ~1450-1600 cm<sup>-1</sup>

#### Experimental Protocol:

- Prepare the sample as a KBr pellet or a thin film.
- Acquire the IR spectrum using an FTIR spectrometer.
- Analyze the spectrum to identify the characteristic absorption bands of the functional groups.

# **Mechanism of Action and Signaling Pathways**

Recent studies suggest that **Meticrane** exhibits anticancer activity through a mechanism that does not directly induce apoptosis but rather appears to involve passive targeting of cancer cells.[2][3] It has shown synergistic effects when combined with epigenetic inhibitors.[2][3] Molecular docking studies indicate a binding affinity of **Meticrane** with targets such as PD-L1, TIM-3, CD73, and HDACs.[2][3]





Click to download full resolution via product page

Caption: Proposed mechanism of Meticrane's anticancer activity.

# Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of **Meticrane**. The proposed synthetic pathway offers a practical starting point



for its laboratory-scale preparation. The detailed characterization methods are essential for ensuring the identity, purity, and quality of the compound. Further research into its mechanism of action will be crucial for its potential development as a therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Meticrane | SIELC Technologies [sielc.com]
- 2. Non-oncology drug (meticrane) shows anti-cancer ability in synergy with epigenetic inhibitors and appears to be involved passively in targeting cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-oncology drug (meticrane) shows anti-cancer ability in synergy with epigenetic inhibitors and appears to be involved passively in targeting cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meticrane | C10H13NO4S2 | CID 4165 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of Meticrane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Meticrane: A Technical Guide to Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676496#meticrane-synthesis-and-characterization-methods]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com